molecular formula C12H10<br>C12H10<br>C6H5C6H5 B7765508 Biphenyl CAS No. 68409-73-4

Biphenyl

Cat. No.: B7765508
CAS No.: 68409-73-4
M. Wt: 154.21 g/mol
InChI Key: ZUOUZKKEUPVFJK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Biphenyl, also known as 1,1’-Biphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is used in a variety of applications, including as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . This compound is also an intermediate for the production of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

Mode of Action

Biphenyls are neutral molecules without a functional group, and functionalization is required for them to react . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . In the Suzuki reaction, an important type of coupling reaction, biphenyls are synthesized by coupling an aryl bromide with an arylboronic acid .

Biochemical Pathways

Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . Four main enzymes are reported for the biodegradation pathway of PCBs: this compound dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxythis compound dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

This compound derivatives are small-molecule inhibitors of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . The causal interpretation of epidemiological studies and the risk assessment of human exposures have been hampered by the lack of information on the pharmacokinetics of various pcb isomers and congeners .

Result of Action

This compound prevents the growth of molds and fungus, and is therefore used as a preservative, particularly in the preservation of citrus fruits during transportation . It’s mildly toxic but can be degraded biologically by conversion into non-toxic compounds .

Action Environment

It has a low toxicity to mammals but may be a neurotoxin and liver toxicant . This compound is also a skin sensitizer and a recognized skin, eye, and respiratory irritant . It is moderately toxic to fish, algae, and aquatic invertebrates .

Biochemical Analysis

Biochemical Properties

Biphenyl is involved in various biochemical reactions, particularly in the context of biodegradation. Certain bacteria and fungi have been found to degrade this compound through a series of enzymatic reactions . The enzymes involved in these reactions include dioxygenases and hydrolases, which catalyze the oxidation and hydrolysis of this compound, respectively .

Cellular Effects

This compound can have various effects on cellular processes. For instance, in plant cells, this compound has been found to induce the production of phytoalexins, which are compounds that plants produce in response to stress . This suggests that this compound may influence cell signaling pathways and gene expression in these cells .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. For instance, this compound can bind to certain enzymes, inhibiting their activity and thereby influencing cellular metabolism . Additionally, this compound can induce changes in gene expression, leading to the production of certain proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the degradation of this compound by bacteria can occur over a period of several days . This suggests that this compound is relatively stable, but can be degraded over time under certain conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. In particular, it is a substrate for the process of biodegradation, during which it is broken down by enzymes into simpler compounds . This process involves several enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Chemical Reactions Analysis

Biphenyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Comparison with Similar Compounds

Biphenyl is similar to other aromatic hydrocarbons such as naphthalene, anthracene, and phenanthrene. this compound is unique in its structure, consisting of two benzene rings connected by a single bond, which allows for greater flexibility and different reactivity compared to fused aromatic systems .

Similar Compounds

Properties

IUPAC Name

1,1'-biphenyl
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InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H
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InChI Key

ZUOUZKKEUPVFJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2
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Molecular Formula

C12H10, Array
Record name BIPHENYL
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Related CAS

26008-28-6
Record name 1,1′-Biphenyl, homopolymer
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DSSTOX Substance ID

DTXSID4020161
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Molecular Weight

154.21 g/mol
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Physical Description

Biphenyl appears as a clear colorless liquid with a pleasant odor. Flash point 180 °F. Insoluble in water. Vapors are heavier than air. Used to manufacture other chemicals and as a fungicide., Liquid, Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH], Solid, WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR., White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution, Colorless to pale-yellow solid with a pleasant, characteristic odor., Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide]
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Boiling Point

489 to 491 °F at 760 mmHg (NTP, 1992), 256.1 °C, 256.10 °C. @ 760.00 mm Hg, 256 °C, 489 °F
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Flash Point

235 °F (NTP, 1992), 235 °F, 235 °F, 113 °C, (Closed cup), 113 °C c.c.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol., Soluble in alcohol, ether; very soluble in benzene, Soluble in oxygenated and chlorinated solvents., In water, 7.48 mg/L at 25 °C, 0.00748 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0004, Insoluble in water, Soluble (in ethanol), Insoluble
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1331/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.992 at 68 °F (USCG, 1999) - Less dense than water; will float, 1.041 at 20 °C/4 °C, Sp gr: 1.04 (water= 1), Relative density (water = 1): 1.04, 1.04
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0239.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

5.31 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.31 (Air= 1), Relative vapor density (air = 1): 5.3, 5.31
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DIPHENYL (BIPHENYL)
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Vapor Pressure

0.005 mmHg (NIOSH, 2023), 0.00893 [mmHg], 8.93X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1.19, 0.005 mmHg
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Mechanism of Action

...The inhibition of state 3 respiration with succinate by biphenyl was less than that observed with alpha-ketoglutarate/malate. ...Biphenyl also instantaneously stimulated state 4 respiration. The extent of stimulation with succinate by biphenyl was larger than with alpha-ketoglutarate-malate. ...Biphenyl and KC-400 dissipated the membrane potential across the mitochondrial membranes. The dissipation of membrane potential by biphenyl was instantaneous... . Biphenyl and KC-400 altered the permeability properties of mitochondrial membranes as evidenced by the release of endogenous K+. The release of K+ due to biphenyl was instantaneous... .
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Impurities

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products.
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Color/Form

White scales, Colorless leaflets, Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color.

CAS No.

92-52-4, 68409-73-4
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Melting Point

156 to 160 °F (NTP, 1992), 69 °C, 71 °C, 70 °C, 156 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Biphenyl
Reactant of Route 2
Biphenyl
Reactant of Route 3
Biphenyl
Reactant of Route 4
Biphenyl
Reactant of Route 5
Biphenyl
Reactant of Route 6
Biphenyl

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